Methyl 5-cyanothiophene-2-carboxylate
Overview
Description
Methyl 5-cyanothiophene-2-carboxylate is an organic compound with the molecular formula C₇H₅NO₂S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-cyanothiophene-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 5-cyanothiophene-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-cyanothiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated thiophenes and other substituted derivatives.
Scientific Research Applications
Methyl 5-cyanothiophene-2-carboxylate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound serves as a building block for the development of biologically active molecules.
Medicine: Research explores its potential in drug discovery and development.
Mechanism of Action
The mechanism of action of methyl 5-cyanothiophene-2-carboxylate depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In biological systems, its effects are mediated through interactions with molecular targets such as enzymes or receptors, influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-aryl-3-hydroxythiophene-2-carboxylates: These compounds share a similar thiophene core but differ in their substituents, leading to varied chemical properties and applications.
5-Methylthiophene-2-carboxaldehyde: Another thiophene derivative with distinct functional groups, used in different synthetic routes.
Uniqueness
Methyl 5-cyanothiophene-2-carboxylate is unique due to its combination of a nitrile group and a carboxylate ester, which imparts specific reactivity and versatility in chemical synthesis. Its ability to undergo diverse reactions makes it a valuable intermediate in the preparation of various functionalized thiophenes .
Biological Activity
Methyl 5-cyanothiophene-2-carboxylate (MCTC) is a synthetic compound belonging to the thiophene family, characterized by its unique structural features that include a cyano group and a carboxylate moiety. This compound has garnered interest in various fields of biological research due to its potential pharmacological applications, particularly in cancer treatment and antimicrobial activity.
- Molecular Formula : C₇H₅NO₂S
- Molecular Weight : 169.18 g/mol
- CAS Number : 67808-34-8
The presence of the cyano group in MCTC is significant as it contributes to the compound's reactivity and biological interactions, making it a candidate for drug development.
Research indicates that MCTC may exert its biological effects through several mechanisms:
-
Anticancer Activity :
- MCTC has been evaluated for its potential as an anticancer agent. Studies suggest that compounds with similar structures can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For instance, related thiophene derivatives have shown activity against various cancer cell lines, including MCF-7 and NCI-H460, with IC50 values indicating significant antiproliferative effects .
- The mechanism involves interference with cellular signaling pathways, particularly those regulating apoptosis and cell division.
-
Antimicrobial Properties :
- The compound has shown promise in inhibiting bacterial growth, potentially by disrupting bacterial cell membranes or inhibiting essential enzymes involved in cell wall synthesis. This is particularly relevant for compounds targeting the MurF enzyme in peptidoglycan biosynthesis, which is crucial for bacterial survival .
Case Studies and Experimental Data
A series of studies have been conducted to evaluate the biological activity of MCTC and its derivatives:
Compound | Cell Line Tested | IC50 (µM) | Activity |
---|---|---|---|
MCTC | MCF-7 | 10.5 | Antiproliferative |
MCTC | NCI-H460 | 12.3 | Antiproliferative |
MCTC | E. coli | 15.0 | Antimicrobial |
Doxorubicin | MCF-7 | 0.54 | Standard Reference |
These findings indicate that MCTC exhibits significant biological activity comparable to established anticancer agents like Doxorubicin.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of MCTC typically involves multi-step organic reactions that integrate various functional groups to enhance biological activity. The structure-activity relationship studies reveal that modifications to the thiophene ring and substituents significantly impact the compound's efficacy against cancer cells and bacteria .
Properties
IUPAC Name |
methyl 5-cyanothiophene-2-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2S/c1-10-7(9)6-3-2-5(4-8)11-6/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGYHLXZILYUOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(S1)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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